D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-
Description
D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- (hereafter referred to as Boc-D-Pro-D-Ala-OH) is a dipeptide derivative featuring a tert-butoxycarbonyl (Boc)-protected D-proline residue linked to D-alanine. The Boc group serves as a temporary protecting group for the amine during solid-phase peptide synthesis (SPPS), enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA). The D-configuration of both amino acids confers resistance to proteolytic degradation, making this compound valuable in synthesizing bioactive peptides with enhanced stability .
Properties
IUPAC Name |
(2R)-2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-8(11(17)18)14-10(16)9-6-5-7-15(9)12(19)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,16)(H,17,18)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRRXYLLNDVBCL-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@H]1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
| Method | Description | Key Features | Advantages | Limitations | References |
|---|---|---|---|---|---|
| A. Enzymatic Biosynthesis Using Recombinant Microorganisms | Utilizes genetically engineered Escherichia coli strains harboring specific biosynthetic genes (e.g., ald, dadX, gdh) to produce D-alanine derivatives, including N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-proline. | Co-expression of multiple genes under optimized promoters, whole-cell catalysis, high product titers (~6.48 g/L in 3 hours), and high efficiency (~51.88 g/L/d). | High specificity, environmentally friendly, scalable, cost-effective due to minimal purification steps, and high yield. | Requires complex genetic engineering, optimization of expression conditions, and fermentation parameters. | , |
| B. Microbial Fermentation with Selective Microorganisms | Culturing specific yeast strains (e.g., Candida, Saccharomycopsis) in media containing DL-alanine, followed by enzymatic conversion and purification. | Use of ion exchange resins (e.g., SK-B) for purification, culture conditions at pH 5.0, temperature around 30°C, and fermentation times of 20-70 hours. | High purity of D-alanine (>99.6%), scalable, and suitable for industrial production. | Time-consuming, requires precise control of fermentation parameters, and downstream purification is necessary. | |
| C. Chemical Synthesis | Multi-step organic synthesis involving protection and deprotection of amino groups, coupling reactions, and purification. | Typically involves Boc-protection, peptide coupling, and chromatographic purification. | Precise control over stereochemistry, suitable for small-scale synthesis. | Costly, environmentally unfriendly, and less suitable for large-scale production due to low efficiency and waste generation. | Not directly cited but standard in peptide synthesis literature. |
| D. Biosynthetic Coupling and Chemoenzymatic Methods | Combining enzymatic reactions with chemical coupling to form the desired peptide derivatives. | Use of specific enzymes to catalyze peptide bond formation, often under mild conditions. | High regio- and stereoselectivity, environmentally benign. | Limited scalability, enzyme stability issues. | General biocatalysis literature. |
Detailed Research Findings
Microbial Biosynthesis via Recombinant E. coli
Recent advances have demonstrated the high efficiency of biosynthetic approaches using genetically engineered E. coli strains. For instance, co-expression of ald (alanine dehydrogenase), dadX (alanine racemase), and gdh (glucose dehydrogenase) genes from Bacillus pseudofirmus has enabled the biosynthesis of D-alanine derivatives with titers reaching approximately 6.48 g/L within 3 hours, with synthetic efficiencies exceeding 50 g/L/d. This method leverages whole-cell catalysis, where the enzymatic machinery facilitates stereospecific formation of D-alanine derivatives, including protected forms like N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-proline (Boc-Ala-Ala). The process involves constructing a co-expression plasmid, optimizing promoter regulation, and controlling fermentation conditions such as pH, temperature, and substrate concentration.
Fermentation with Specific Yeast Strains
Traditional fermentation methods employ yeast strains like Candida spp., which are cultured in media containing DL-alanine. Post-cultivation, D-alanine is separated via ion exchange chromatography, often using resins such as SK-B, followed by elution with aqueous ammonia. This process yields high-purity D-alanine (>99.6% purity) with optical purity exceeding 99.9%. The fermentation conditions typically involve maintaining pH around 5.0, temperature at 30°C, and durations of 20-70 hours, depending on the substrate concentration and desired yield.
Chemical Synthesis Approaches
Chemical synthesis of the target compound involves peptide coupling reactions, protection of amino groups with Boc groups, and subsequent deprotection and purification. While offering precise stereochemical control, these methods are less favored for large-scale production due to environmental concerns, complexity, and cost. They are mainly employed for small-scale or specialized applications.
Notes on Preparation Optimization
Genetic Engineering: The use of biobrick assembly techniques allows for the efficient construction of multi-gene expression plasmids, enhancing yield and reducing costs.
Process Control: Maintaining optimal pH, temperature, and substrate concentration is crucial for maximizing enzymatic activity and product yield.
Purification: Ion exchange chromatography remains the standard for isolating D-alanine derivatives, with resin choice and elution conditions significantly impacting purity and recovery.
Scale-up Considerations: Fermentation parameters and genetic stability are critical for industrial-scale production, with recombinant biosynthesis being the most promising approach due to its high efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
D-Alanine derivatives are significant in medicinal chemistry due to their role as building blocks in the synthesis of bioactive peptides. The incorporation of D-Alanine into peptide sequences can enhance stability against enzymatic degradation, making these compounds more effective as therapeutic agents.
Key Applications:
- Peptide Synthesis: The compound is used as a chiral building block in the synthesis of peptides that exhibit biological activity. Its unique structure allows for the formation of cyclic peptides, which have shown promise in drug discovery.
- Drug Development: Compounds like D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- are explored for their potential to modulate biological pathways relevant to diseases such as cancer and metabolic disorders.
Biochemical Research
Research studies have utilized D-Alanine derivatives to investigate their effects on various biological systems. The incorporation of this compound into peptide chains has been shown to influence receptor binding and signal transduction pathways.
Case Studies:
- Receptor Interaction Studies: Research has demonstrated that peptides containing D-Alanine can exhibit altered binding affinities for specific receptors, which is crucial for understanding drug-receptor interactions.
- Enzyme Inhibition: Some studies have indicated that D-Alanine-containing peptides can act as inhibitors for certain enzymes, providing insights into potential therapeutic strategies for enzyme-related diseases.
Therapeutic Potential
The therapeutic applications of D-Alanine derivatives are being actively researched. Their ability to modify peptide properties makes them candidates for developing new treatments.
Therapeutic Areas:
- Antimicrobial Agents: Peptides synthesized with D-Alanine have shown antimicrobial properties, making them potential candidates for developing new antibiotics.
- Cancer Therapy: The modulation of peptide structures using D-Alanine may enhance the efficacy of anticancer drugs by improving their pharmacokinetic profiles.
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Building blocks for bioactive peptides | Synthesis of cyclic peptides |
| Biochemical Research | Investigating biological interactions | Receptor binding studies |
| Therapeutic Potential | Development of new drugs and therapies | Antimicrobial and anticancer peptides |
Mechanism of Action
The mechanism by which D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- exerts its effects involves:
Molecular Targets: This compound interacts with specific proteins or enzymes, altering their activity.
Pathways Involved: It may modulate biochemical pathways related to amino acid metabolism, protein synthesis, or signal transduction.
Comparison with Similar Compounds
D-Valine, N-[1-[(1,1-Dimethylethoxy)Carbonyl]-L-Prolyl]- (CAS: 91859-62-0)
- Structural Difference : Replaces D-alanine with D-valine, introducing an isopropyl side chain.
- Impact :
- Increased steric hindrance from valine’s branched side chain may reduce coupling efficiency in peptide elongation steps.
- Enhanced hydrophobicity alters solubility and peptide folding dynamics.
- Applications : Used in synthesizing valine-rich antimicrobial peptides where hydrophobic interactions are critical .
L-Prolinamide, 1-[(1,1-Dimethylethoxy)Carbonyl]-D-Prolyl-N-Methyl- (CAS: 105959-87-3)
- Structural Difference : Terminates in a methylamide group instead of a carboxylic acid.
- Impact: The amide group eliminates the need for activation during coupling, simplifying synthesis of C-terminal modified peptides.
- Applications : Intermediate for cyclic peptides or peptidomimetics requiring rigid conformational constraints .
Glycine, N-[N-[1-[(1,1-Dimethylethoxy)Carbonyl]-L-Prolyl]-L-Alanyl]-, 4-Nitrophenyl Ester
- Structural Difference : Incorporates a 4-nitrophenyl ester as an activated carboxyl group.
- Impact :
- The electron-withdrawing nitro group enhances reactivity, enabling rapid peptide bond formation without additional coupling reagents.
- Less stable in aqueous environments compared to Boc-D-Pro-D-Ala-OH.
- Applications : Preferred for solution-phase synthesis of short peptides requiring high-yield couplings .
Stability Comparison
| Compound | Stability to Acid | Stability to Base | Proteolytic Resistance |
|---|---|---|---|
| Boc-D-Pro-D-Ala-OH | Moderate¹ | High | High (D-amino acids) |
| Fmoc-L-Lys[Glu(OtBu)-...] | Low² | Low | Moderate (L-amino acids) |
| Glycine-4-nitrophenyl ester | Low³ | High | Low |
¹Boc group cleaved by TFA; ²Fmoc cleaved by piperidine; ³Ester hydrolyzes in aqueous conditions .
Biological Activity
D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- is a synthetic peptide that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H22N2O5
- CAS Number : 874672-84-1
- Structure : The compound features a D-Alanine residue protected by a tert-butoxycarbonyl (Boc) group and is coupled with D-Proline, which influences its biological interactions and stability.
Synthesis Methods
The synthesis of D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- typically involves:
- Protection of the Amino Group : The amino group of D-Alanine is protected using a Boc group.
- Peptide Coupling : The protected D-Alanine is coupled with D-Proline using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in organic solvents such as dichloromethane (DCM).
- Purification : High-performance liquid chromatography (HPLC) is employed to achieve high purity levels.
The biological activity of D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- is attributed to its interaction with various molecular targets:
- Enzyme Modulation : The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation.
- Receptor Interaction : It may interact with specific receptors, influencing signaling pathways that regulate cellular functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Neuroprotective Effects : Investigations into neuroprotective roles have shown promise in models of neurodegeneration.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological implications of D-Alanine derivatives:
- Antimicrobial Study : A study demonstrated that derivatives of D-Alanine showed significant inhibition against Staphylococcus aureus, suggesting potential applications in antibiotic development.
- Neuroprotection Research : In vitro experiments indicated that the compound could reduce apoptosis in neuronal cells exposed to oxidative stress, highlighting its potential role in treating neurodegenerative diseases.
Table 2: Case Study Highlights
| Study Focus | Findings | Year |
|---|---|---|
| Antimicrobial Effects | Significant inhibition of bacterial growth | 2023 |
| Neuroprotective Role | Reduced cell death in oxidative stress models | 2024 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-?
- Methodology : The compound is synthesized via sequential Boc (tert-butoxycarbonyl) protection of D-proline, followed by coupling with D-alanine using carbodiimide reagents (e.g., DCC or EDC) in anhydrous conditions. Critical steps include:
- Boc Protection : React D-proline with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF or DCM) to form the Boc-D-proline intermediate .
- Activation and Coupling : Use HOBt (hydroxybenzotriazole) or HOAt as coupling agents to minimize racemization during peptide bond formation .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the product. Verify enantiomeric purity via chiral HPLC or polarimetry .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodology : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and Boc-group stability. For example, the Boc group shows characteristic tert-butyl signals at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ or [M+Na]+ ions).
- FT-IR : Detect carbonyl stretches (C=O) from the Boc group (~1680–1720 cm⁻¹) and amide bonds (~1640 cm⁻¹) .
Q. What are common challenges in maintaining stereochemical purity during synthesis?
- Methodology :
- Racemization Prevention : Use low temperatures (0–4°C) during coupling and avoid prolonged exposure to basic conditions. Monitor via circular dichroism (CD) or Marfey’s reagent for D/L-amino acid analysis .
- Side Reactions : Minimize epimerization by selecting coupling reagents like HATU or PyBOP, which reduce reaction times .
Advanced Research Questions
Q. How does the Boc-protected D-configuration influence peptide stability in enzymatic or biological assays?
- Methodology :
- Enzymatic Resistance : Test resistance to proteases (e.g., trypsin) by incubating the compound in buffer (pH 7.4, 37°C) and analyzing degradation via LC-MS. D-amino acids are less susceptible to hydrolysis .
- Biological Activity : Incorporate the compound into model peptides (e.g., antimicrobial peptides) and assess activity against Gram-positive bacteria (e.g., Staphylococcus aureus) to evaluate bioactivity retention .
Q. How can researchers resolve contradictions in NMR data for Boc-protected derivatives?
- Methodology :
- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃. For example, DMSO may cause peak broadening due to hydrogen bonding, while CDCl₃ resolves tert-butyl signals more clearly .
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and 60°C.
- 2D Experiments : Use HSQC and HMBC to assign overlapping proton signals and confirm connectivity .
Q. What strategies improve the stability of Boc-protected intermediates under acidic or basic conditions?
- Methodology :
- Acidic Conditions : Avoid trifluoroacetic acid (TFA) for Boc deprotection if stability is critical; use milder acids (e.g., HCl/dioxane) or photolabile protecting groups for sensitive applications .
- Basic Conditions : Stabilize the compound by buffering reactions at neutral pH and using aprotic solvents (e.g., DMF) to prevent hydrolysis .
Q. How can this compound be applied in solid-phase peptide synthesis (SPPS)?
- Methodology :
- Resin Loading : Use Wang or Rink amide resin. Activate Boc-D-prolyl-D-alanine with DIC/oxyma in DMF, then couple to resin-bound peptides.
- Deprotection : Remove Boc groups with TFA (20–50% in DCM) for 30 minutes, followed by neutralization with DIEA .
- Monitoring : Track coupling efficiency via Kaiser test or FT-IR for free amine detection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
